

Introduction: Unveiling the Molecular Profile of 10,10-Dimethylanthrone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

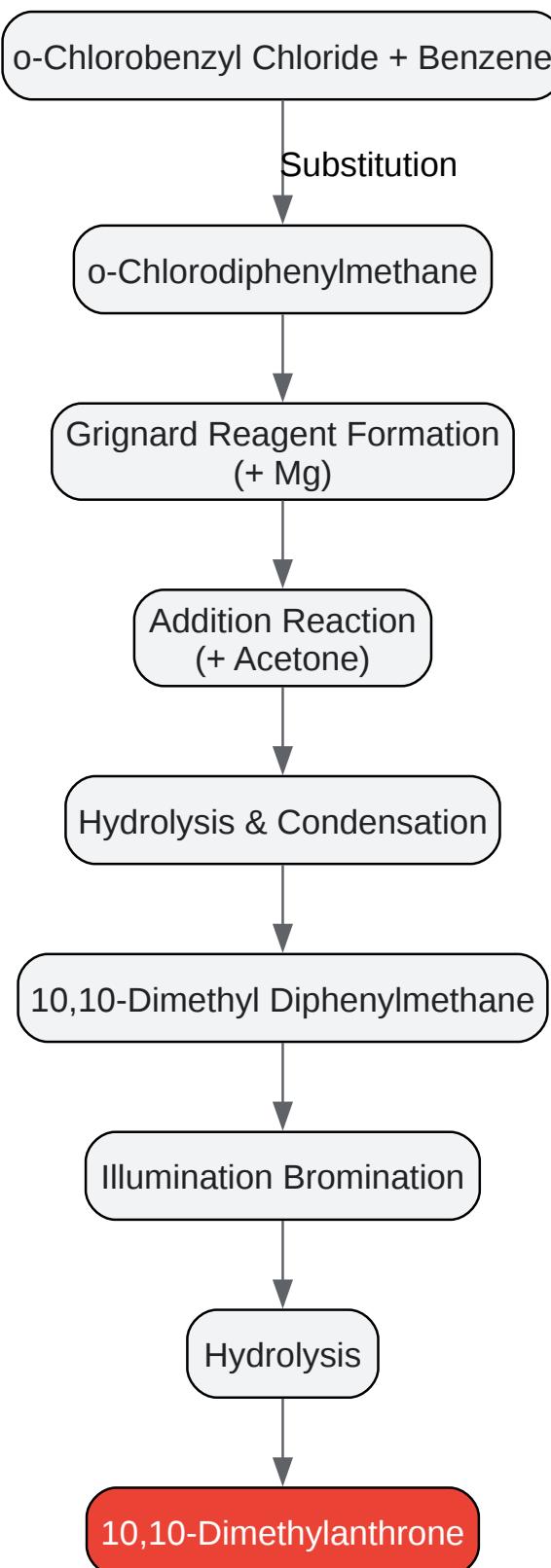
Compound Name: **10,10-Dimethylanthrone**

Cat. No.: **B028749**

[Get Quote](#)

10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O.[1][2] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, which sterically influences its molecular geometry and reactivity.[1] This compound presents as a white to light yellow solid with a melting point in the range of 101-103°C.[1][3][4][5]

While historically, anthrone derivatives have been significant in analytical chemistry for carbohydrate determination, the specific academic and industrial focus on **10,10-Dimethylanthrone** stems from its critical role as a key synthetic intermediate.[6] It is an essential building block in the multi-step synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[3][6][7] The gem-dimethyl groups are not merely incidental; they enhance the molecule's lipid solubility, a desirable trait for pharmaceutical compounds.[6] Furthermore, its unique three-dimensional structure and potential for derivatization make it a valuable scaffold in medicinal chemistry and materials science, including applications in electronic chemicals and Organic Light-Emitting Diodes (OLEDs).[6][8]


This guide provides a comprehensive exploration of the core structural, electronic, and photophysical properties of **10,10-Dimethylanthrone**, offering both foundational knowledge and practical experimental protocols for researchers in drug development and materials science.

Part 1: Synthesis and Structural Characterization

A fundamental understanding of a molecule's properties begins with its synthesis and three-dimensional structure. The synthetic pathway dictates purity and scalability, while the crystal structure governs intermolecular interactions and solid-state properties.

Established Synthetic Pathways

The synthesis of **10,10-Dimethylanthrone** is a well-documented process in organic chemistry. One common and effective method involves a multi-step sequence that leverages Grignard reactions.^{[6][9]} A patented method outlines a high-yield process starting from o-chlorobenzyl chloride and benzene, which undergo a substitution reaction.^[9] The resulting o-chlorodiphenylmethane is converted to a Grignard reagent, which then reacts with acetone. Subsequent hydrolysis and condensation, followed by illumination bromination and a final hydrolysis step, yield the target **10,10-Dimethylanthrone**.^[9] The efficiency and scalability of such methods are crucial for its application in pharmaceutical manufacturing.^[7]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **10,10-Dimethylanthrone**.

Crystal Structure and Molecular Geometry

The solid-state architecture of **10,10-Dimethylanthrone** has been elucidated by single-crystal X-ray diffraction.[10][11][12] The compound crystallizes in the triclinic space group P-1.[11] The asymmetric unit notably contains three crystallographically independent molecules, indicating subtle conformational differences in the crystalline environment.[10][11][12]

The core anthracene unit is nearly planar, with the central ring adopting a slight boat conformation to accommodate the sp^3 -hybridized C-10 atom.[10] The crystal packing is stabilized by a network of intermolecular interactions, including C-H \cdots O hydrogen bonds between the hydrogen atoms of the methyl groups or aromatic rings and the carbonyl oxygen of adjacent molecules.[10][11] Additionally, C-H \cdots π interactions contribute to the overall stability of the crystal lattice.[10][11] These non-covalent interactions are critical as they influence the material's bulk properties, such as melting point and solubility.

Table 1: Crystallographic Data for **10,10-Dimethylanthrone**

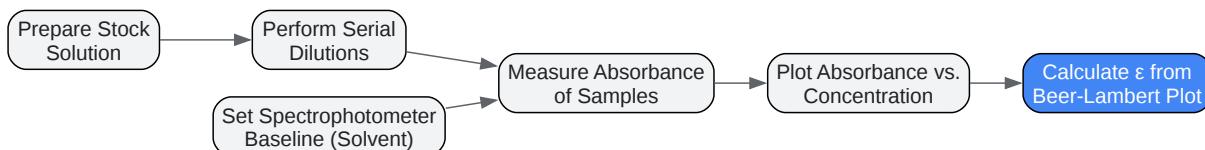
Parameter	Value	Reference
Chemical Formula	C₁₆H₁₄O	[2] [11]
Molecular Weight	222.27 g/mol	[11]
Crystal System	Triclinic	[11]
Space Group	P-1	[11]
a (Å)	11.2438 (6)	[11]
b (Å)	12.1105 (6)	[11]
c (Å)	15.1025 (8)	[11]
α (°)	107.955 (1)	[11]
β (°)	98.734 (1)	[11]
γ (°)	111.764 (1)	[11]
Volume (Å ³)	1732.47 (16)	[11]
Z	6	[11]

| Temperature (K) | 100 |[\[11\]](#) |

Caption: 2D representation of the molecular structure of **10,10-Dimethylanthrone**.

Part 2: Electronic and Photophysical Characteristics

The interaction of **10,10-Dimethylanthrone** with light is governed by its electronic structure. Characterizing these interactions through spectroscopic techniques is crucial for understanding its photochemical reactivity and potential in optical applications.[\[6\]](#)


Electronic Absorption Spectroscopy (UV-Vis)

The absorption of ultraviolet or visible light promotes the molecule from its ground electronic state to an excited state. For aromatic ketones like **10,10-Dimethylanthrone**, the UV-Vis spectrum is typically characterized by strong $\pi \rightarrow \pi^*$ transitions associated with the anthracene core and weaker, longer-wavelength $n \rightarrow \pi^*$ transitions involving the non-bonding electrons of the carbonyl oxygen.

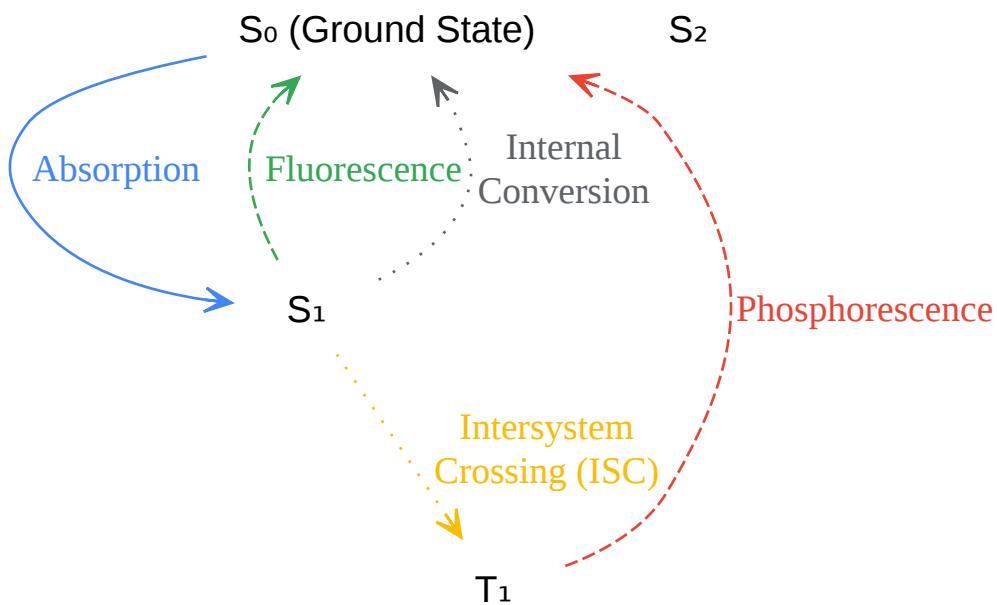
Protocol: UV-Vis Absorption Spectrum Measurement

- Objective: To determine the absorption spectrum and molar absorption coefficients (ϵ) of **10,10-Dimethylanthrone**.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Methodology:
 - Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).
 - Stock Solution Preparation: Accurately prepare a stock solution of **10,10-Dimethylanthrone** of known concentration (e.g., 1×10^{-3} M).
 - Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1×10^{-4} M, 5×10^{-5} M, 1×10^{-5} M).
 - Spectra Acquisition:

- Use matched quartz cuvettes (1 cm path length).
- Record a baseline spectrum with the cuvette filled with the pure solvent.
- Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-500 nm).
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{\max}).
 - Verify the Beer-Lambert Law by plotting absorbance at λ_{\max} versus concentration. The plot should be linear with an intercept near zero.
 - Calculate the molar absorption coefficient (ϵ) from the slope of the line (slope = $\epsilon \times$ path length).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for quantitative UV-Vis absorption analysis.


Fluorescence Spectroscopy

Fluorescence is the emission of light from a singlet excited state (S_1) as it returns to the ground state (S_0). The efficiency of this process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed.[13][14] This parameter is a critical indicator of a molecule's potential for applications requiring light emission, such as in OLEDs or as fluorescent probes.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Measurement

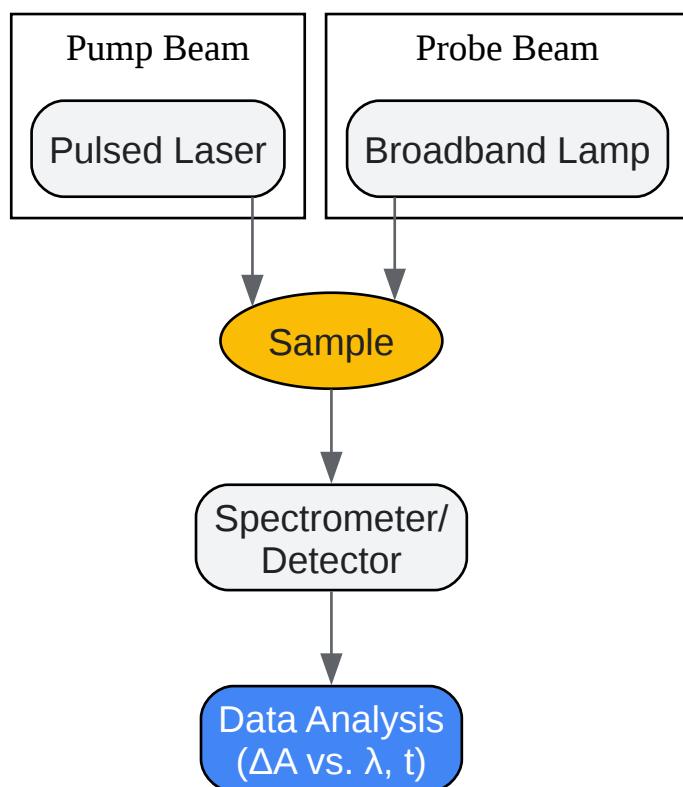
- Causality: Determining absolute quantum yields is complex. A widely adopted and reliable alternative is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known Φ_f .[\[13\]](#)[\[15\]](#) The choice of standard is critical; it should absorb at the same excitation wavelength as the sample and ideally emit in a similar spectral region to minimize wavelength-dependent detector bias.[\[14\]](#)
- Instrumentation: A steady-state spectrofluorometer with an emission monochromator and detector.
- Methodology:
 - Standard Selection: Choose a suitable fluorescence standard. For emission in the blue-violet region, quinine sulfate in 0.1 M H_2SO_4 ($\Phi_f \approx 0.60$) or 9,10-diphenylanthracene in cyclohexane ($\Phi_f \approx 0.97$) are common choices.[\[13\]](#)
 - Solution Preparation:
 - Prepare a series of five to six dilute solutions of both the **10,10-Dimethylanthrone** sample and the chosen standard in the same solvent.
 - The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner-filter effects.[\[14\]](#)
 - Data Acquisition:
 - Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength (λ_{ex}).
 - Record the corrected fluorescence emission spectrum for each solution, exciting at λ_{ex} .
 - Data Analysis:
 - Integrate the area under the emission curve for each spectrum.
 - For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.

- The fluorescence quantum yield of the sample ($\Phi_{f,sam}$) is calculated using the following equation: $\Phi_{f,sam} = \Phi_{f,sta} * (\text{Grad}_{sam} / \text{Grad}_{sta}) * (\eta^2_{sam} / \eta^2_{sta})$ where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.[13] If the same solvent is used for both, the refractive index term cancels out.

[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating key photophysical deactivation pathways.

Excited-State Dynamics: Transient Absorption Spectroscopy


While steady-state spectroscopy provides a time-averaged view, transient absorption (TA) spectroscopy offers a window into the ultrafast events that occur immediately after photoexcitation.[16][17] This pump-probe technique allows for the direct observation of short-lived species like singlet (S_1) and triplet (T_1) excited states and the measurement of their lifetimes and decay pathways, such as intersystem crossing (ISC).[16][18]

For an aromatic ketone like **10,10-Dimethylanthrone**, excitation would populate the S_1 state. TA spectroscopy can track the decay of the S_1 state's unique absorption signature and the simultaneous rise of the T_1 state's absorption, providing a direct measure of the ISC rate. The

subsequent decay of the T_1 state, which occurs on a longer timescale (nanoseconds to microseconds), can also be monitored.

Conceptual Protocol: Nanosecond Transient Absorption Spectroscopy

- Objective: To identify the transient species (e.g., triplet state) and measure their lifetimes following photoexcitation.
- Instrumentation: A pump-probe laser system, typically consisting of a pulsed laser for excitation (pump) and a broadband light source (probe).
- Methodology:
 - Sample Preparation: Prepare a solution of **10,10-Dimethylanthrone** in a degassed solvent (to prevent quenching of the triplet state by oxygen).
 - Excitation: Excite the sample with a short laser pulse (the pump) at a wavelength where the molecule absorbs (e.g., from a Nd:YAG laser).
 - Probing: At a controlled time delay after the pump pulse, a broadband probe pulse passes through the sample. The change in absorbance of the probe light (ΔA) is recorded.
 - Data Acquisition: The measurement is repeated at various time delays, from picoseconds to microseconds, to build a three-dimensional map of ΔA versus wavelength and time.
 - Data Analysis: Global analysis of the data reveals the decay-associated spectra of different transient species and their corresponding lifetimes. Features include ground-state bleach (negative ΔA), excited-state absorption, and stimulated emission.[\[18\]](#)

[Click to download full resolution via product page](#)

Caption: Schematic of a pump-probe transient absorption spectroscopy setup.

Part 3: Relevance and Applications

The photophysical and electronic properties of **10,10-Dimethylanthrone** are directly relevant to its use in both pharmaceutical and materials science contexts.

- **Pharmaceutical Development:** As a precursor to Melitracen, the purity and reactivity of **10,10-Dimethylanthrone** are paramount.^[7] Understanding its photochemical stability is also important, as drug compounds can degrade upon exposure to light. The use of its deuterated analogue, **10,10-Dimethylanthrone-d6**, serves as a valuable tool in mechanistic studies and as an internal standard for quantitative analysis via isotope dilution mass spectrometry.^[19]
- **Materials Science:** The rigid, conjugated structure of the anthrone core makes it an interesting scaffold for functional materials. By chemically modifying the aromatic rings, its electronic properties, such as absorption and emission wavelengths, can be tuned. This

makes derivatives of **10,10-Dimethylanthrone** potential candidates for use as emitters or host materials in OLEDs and other electronic devices.[8]

Conclusion

10,10-Dimethylanthrone is a molecule of significant industrial and academic interest. Its electronic properties, dictated by the π -conjugated anthracene core and the carbonyl group, give rise to distinct photophysical behaviors. A thorough characterization using a combination of steady-state (UV-Vis, Fluorescence) and time-resolved (Transient Absorption) spectroscopy is essential for harnessing its full potential. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate this molecule, enabling deeper insights into its excited-state dynamics and paving the way for its application in the development of advanced pharmaceuticals and functional materials.

References

- **10,10-Dimethylanthrone** | 5447-86-9 - Benchchem.
- The Synthesis and Reactivity of **10,10-Dimethylanthrone**: A Chemist's Perspective.
- **10,10-Dimethylanthrone** - PMC - NIH.
- (PDF)
- **10,10-Dimethylanthrone** | C16H14O | CID 79529 - PubChem - NIH.
- **10,10-Dimethylanthrone**: Key Pharmaceutical Intermedi
- 10,10-Dimethyl-anthrone - PubMed.
- Understanding the Chemistry of **10,10-Dimethylanthrone**: Properties and Uses.
- Preparation method of **10,10-dimethylanthrone** - Google P
- The Role of **10,10-Dimethylanthrone** in Advanced M
- **10,10-Dimethylanthrone-d6** | 1215802-72-4 | Benchchem.
- CAS 5447-86-9 **10,10-Dimethylanthrone** - Preclinical Research CRO.
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integr
- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchG
- Quantum yield - Wikipedia.
- **10,10-Dimethylanthrone** Eight Chongqing Chemdad Co..
- Singlet and Triplet Exciton Dynamics of Violanthrone - ChemRxiv.
- Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC - NIH.
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry.

- Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids - Neumark Group - University of California, Berkeley.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 10,10-Dimethylanthrone | C16H14O | CID 79529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. 10,10-Dimethylanthrone Eight Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CN105061177A - Preparation method of 10,10-dimethylanthrone - Google Patents [patents.google.com]
- 10. 10,10-Dimethylanthrone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 10,10-Dimethyl-anthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum yield - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bromine.cchem.berkeley.edu [bromine.cchem.berkeley.edu]
- 18. chemrxiv.org [chemrxiv.org]

- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction: Unveiling the Molecular Profile of 10,10-Dimethylanthrone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028749#photophysical-and-electronic-properties-of-10-10-dimethylanthrone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com